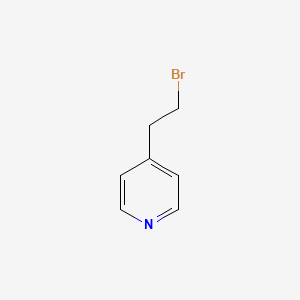

4-(2-Bromoethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYPEPZGVKJBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590950 | |

| Record name | 4-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39232-05-8 | |

| Record name | 4-(2-Bromoethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine (CAS: 39232-05-8)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. With the CAS Number 39232-05-8, this reagent serves as a versatile precursor for a wide array of more complex molecules, notably in the development of novel pharmaceutical agents.[1][2][3] This document delineates its physicochemical properties, provides detailed and validated protocols for its synthesis and subsequent reactions, explores its core reactivity principles, and outlines its applications in drug discovery. Furthermore, it covers essential safety protocols and standard analytical characterization techniques to ensure both the integrity of the research and the safety of the practitioner. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule consists of a pyridine ring substituted at the 4-position with a bromoethyl group, a structural motif that imparts both a degree of stability and a highly useful reactive handle for further chemical modification.[4]

| Property | Value | Reference(s) |

| CAS Number | 39232-05-8 | [1][5][6] |

| Molecular Formula | C₇H₈BrN | [1][6] |

| Molecular Weight | 186.05 g/mol | [1][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | Pyridine, 4-(2-bromoethyl)- | [6] |

| Appearance | Data not consistently available; related compounds are often light yellow liquids or solids. | [4][7] |

| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere. | [5][8] |

Synthesis of this compound: A Validated Protocol

The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol, 4-(2-hydroxyethyl)pyridine. This transformation is typically achieved using a strong brominating agent like concentrated hydrobromic acid (HBr), proceeding through a nucleophilic substitution (Sₙ2) mechanism.

Causality and Mechanistic Insight

The hydroxyl group of the starting material is a poor leaving group. In the presence of a strong acid like HBr, the alcohol's oxygen atom is protonated to form a good leaving group, water. The bromide ion (Br⁻), a potent nucleophile, can then attack the electrophilic carbon atom, displacing the water molecule to form the desired bromoethyl product. Heating the reaction mixture under reflux provides the necessary activation energy to drive this substitution to completion.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous bromoethylpyridines.[9]

Materials:

-

4-(2-Hydroxyethyl)pyridine

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (or Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)pyridine (1 equivalent).

-

Addition of Reagent: Carefully add concentrated hydrobromic acid (approx. 8-10 equivalents) to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice and slowly neutralize by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH ~7-8).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is obtained as a residue.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the bromoethyl side chain, which is an excellent electrophile for nucleophilic substitution reactions.[4] This allows for the straightforward introduction of a wide variety of functional groups, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[10][11]

Core Reactivity Principle: Nucleophilic Substitution

The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. Common nucleophiles include amines, thiols, alcohols (as alkoxides), and carbanions. The reaction typically follows an Sₙ2 pathway, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Representative Reaction: N-Alkylation of an Amine

A primary application of this reagent is the alkylation of primary or secondary amines to form more complex pyridine derivatives. This reaction is fundamental in the synthesis of compounds targeting various biological pathways.

Caption: General mechanism for N-alkylation using this compound.

Protocol for N-Alkylation

Materials:

-

This compound (1 equivalent)

-

Primary or secondary amine (1.1 equivalents)

-

A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

-

A polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF)

Procedure:

-

Dissolve the amine and the base in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of this compound in the same solvent dropwise to the stirred amine solution at room temperature.

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

-

Purify the product via column chromatography.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active molecules.

-

PDE4 Inhibitors: It is a documented reagent for preparing disubstituted pyridines that act as phosphodiesterase 4 (PDE4) inhibitors, which are therapeutic targets for treating asthma and other inflammatory conditions.[1][12]

-

Antiviral and Antimicrobial Agents: The pyridine scaffold is a common motif in many antimicrobial and antiviral drugs. This reagent provides a direct route to introduce this core structure into potential drug candidates.[13]

-

Oncology: Pyridine analogues have shown significant antitumor activity, and this building block is used in the synthesis of novel compounds for cancer research.[14]

Analytical Characterization

Verifying the identity and purity of the synthesized this compound is a critical, self-validating step of any protocol. Standard spectroscopic methods are employed for this purpose.

Spectroscopic Workflow

Caption: Workflow for the spectroscopic analysis of the final product.

Expected Spectroscopic Data

(Based on typical values for substituted pyridines)[15][16]

-

¹H NMR (in CDCl₃):

-

~8.5 ppm: Doublet, 2H (protons ortho to pyridine nitrogen).

-

~7.2 ppm: Doublet, 2H (protons meta to pyridine nitrogen).

-

~3.6 ppm: Triplet, 2H (-CH₂-Br).

-

~3.2 ppm: Triplet, 2H (Ar-CH₂-).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ will appear as a characteristic doublet with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For this compound, this would be at m/z 185 and 187.

-

-

Infrared (IR) Spectroscopy:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1600, 1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~700-600 cm⁻¹: C-Br stretching.

-

Safety, Handling, and Storage

Brominated organic compounds require careful handling to ensure laboratory safety. Adherence to established protocols is mandatory.

Hazard Identification

While specific GHS data for this compound is limited, related brominated pyridines carry significant warnings.[6][7][17][18]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Safe Handling and Storage Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[7][17]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile or neoprene gloves, and tightly fitting safety goggles or a face shield.[7][17]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[5] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

-

Spill Response: In case of a small spill, cover with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7][19]

References

A consolidated list of authoritative sources cited throughout this guide.

-

CAS No : 39232-05-8| Chemical Name : this compound . Pharmaffiliates. [Link]

-

4-(2-BROMOETHYL)-PYRIDINE . Chemdad Co., Ltd. [Link]

-

This compound | C7H8BrN | CID 17779262 . PubChem. [Link]

-

The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-(bromoethyl)pyridine . PrepChem.com. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET . Organic Chemistry Portal. [Link]

-

Pyridine synthesis . Organic Chemistry Portal. [Link]

- Preparation method of 4-(bromoacetyl) pyridine hydrobromide.

-

Pyridine . Wikipedia. [Link]

-

THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES . Canadian Science Publishing. [Link]

-

Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine . ResearchGate. [Link]

-

Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity . PubMed Central. [Link]

-

How to carry out bromination of pyridine at 2- or 4- positions? . ResearchGate. [Link]

- Bromination of pyridine derivatives.

-

The Role of Pyridine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Brief View on Pyridine Compounds . Open Access Journals. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . PubMed Central. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS . A.K.P.C. College. [Link]

Sources

- 1. 4-(2-BROMOETHYL)-PYRIDINE | 39232-05-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 12. 4-(2-BROMOETHYL)-PYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. sarchemlabs.com [sarchemlabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-(2-Bromoethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

4-(2-Bromoethyl)pyridine is a key reagent in medicinal chemistry, valued for its bifunctional nature: a nucleophilic pyridine ring and a reactive bromoethyl side chain. Understanding its fundamental properties is the first step in its effective application.

The compound's core identifiers and properties are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈BrN | |

| Molecular Weight | 186.05 g/mol | |

| CAS Number | 39232-05-8 | |

| Canonical SMILES | C1=CN=CC=C1CCBr | |

| InChIKey | HEYPEPZGVKJBFH-UHFFFAOYSA-N | |

| Appearance | Typically a liquid (often supplied as its hydrobromide salt, a solid) |

While extensive data for the free base is not consistently available, the more stable hydrobromide salt, this compound hydrobromide (CAS No. 120277-01-2), provides valuable physicochemical insights. The salt form enhances stability, making it easier for storage and handling.

| Property (Hydrobromide Salt) | Value | Source(s) |

| Chemical Formula | C₇H₉Br₂N | |

| Molecular Weight | 266.96 g/mol | |

| Appearance | White to light yellow powder or crystalline solid | |

| Melting Point | 148-152 °C | |

| Solubility | Soluble in methanol |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a two-step process starting from commercially available precursors. The causality behind this experimental choice lies in the efficiency and selectivity of the reactions.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 4-(2-Hydroxyethyl)pyridine (Precursor)

This protocol is adapted from established reduction methods for pyridine esters.

-

Setup: A three-neck round-bottom flask, previously flame-dried and flushed with nitrogen, is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Dissolve 4-pyridineacetic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0°C in an ice bath. Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (0.6 equivalents) dropwise via the dropping funnel. The causality for the slow addition at low temperature is to control the highly exothermic reaction and prevent side reactions.

-

Monitoring: Allow the reaction to stir at room temperature for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the mixture back to 0°C and cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Workup: Filter the resulting slurry through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)pyridine, which can often be used in the next step without further purification.

Part 2: Synthesis of this compound Hydrobromide

This protocol utilizes a standard method for converting primary alcohols to alkyl bromides.

-

Setup: To the crude 4-(2-hydroxyethyl)pyridine from the previous step, add concentrated hydrobromic acid (48% aqueous solution) in excess.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically overnight). The high temperature and acidic conditions facilitate the Sₙ2 displacement of the hydroxyl group.

-

Isolation: After cooling, remove the excess HBr under reduced pressure. The resulting solid residue is the hydrobromide salt of the product.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as isopropanol, to yield purified this compound hydrobromide. The salt form is typically preferred for its stability. If the free base is required, it can be generated by careful neutralization with a base followed by extraction.

Chemical Reactivity and Mechanistic Insights

The utility of this compound in drug development stems from the reactivity of its bromoethyl group, which acts as a potent electrophile for nucleophilic substitution reactions.

Core Reactivity Principle: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the bromide ion by a nucleophile. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack.

Caption: Primary reactivity of this compound.

This reactivity is exploited to connect the 4-pyridylethyl scaffold to various molecular fragments, a common strategy in building complex pharmaceutical agents.

Causality of Reactivity:

-

Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, which is a critical factor for an efficient Sₙ2 reaction.

-

Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine, making it an electrophilic site for nucleophilic attack.

-

Pyridine Ring Influence: The pyridine ring itself is electron-withdrawing, which can slightly influence the reactivity of the side chain.

Applications in Drug Discovery & Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its pyridine moiety is a common feature in many approved drugs, and the bromoethyl handle provides a convenient point of attachment.

Case Study: Synthesis of PDE4 Inhibitors

A significant application of this reagent is in the preparation of disubstituted pyridines that act as phosphodiesterase 4 (PDE4) inhibitors, which are investigated for treating asthma and other inflammatory conditions. In these syntheses, the this compound fragment is typically introduced by reacting it with a nucleophilic center on the core scaffold of the target molecule.

General Application as a Building Block

The bromoethyl group readily reacts with a variety of nucleophiles, enabling the synthesis of diverse derivatives:

-

Amines: Reaction with primary or secondary amines yields N-substituted 2-(pyridin-4-yl)ethanamines. This is a common method for introducing the pyridylethylamine motif found in many pharmacologically active compounds.

-

Thiols: Thiolates can displace the bromide to form thioethers.

-

Alcohols/Phenols: Alkoxides or phenoxides react to form ethers.

This versatility allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

Note: Direct, experimentally verified spectra for the free base of this compound are not consistently available in public databases. The following represents expected chemical shifts based on the analysis of its structural components and data from closely related analogs like 4-bromopyridine hydrobromide and 2-(2-bromoethyl)pyridine. Researchers should always confirm the identity of their synthesized material with their own analytical data.

Expected ¹H NMR (in CDCl₃):

-

Pyridine Protons (α to N): ~8.5-8.7 ppm (doublet). These protons are the most deshielded due to the electronegativity of the nitrogen atom.

-

Pyridine Protons (β to N): ~7.2-7.4 ppm (doublet).

-

Methylene Protons (-CH₂-Br): ~3.6-3.8 ppm (triplet). These protons are deshielded by the adjacent bromine atom.

-

Methylene Protons (-CH₂-Py): ~3.1-3.3 ppm (triplet). These protons are adjacent to the pyridine ring.

Expected ¹³C NMR (in CDCl₃):

-

Pyridine Carbons (α to N): ~150 ppm.

-

Pyridine Carbon (γ to N): ~145-148 ppm.

-

Pyridine Carbons (β to N): ~124 ppm.

-

Methylene Carbon (-CH₂-Py): ~38-40 ppm.

-

Methylene Carbon (-CH₂-Br): ~30-33 ppm.

Expected Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z 185 and 187 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Major Fragment: Loss of Br• (m/z ~106), corresponding to the [M-Br]⁺ fragment, which would likely be a prominent peak.

Safety, Handling, and Storage

As with all pyridine derivatives and alkyl halides, proper handling of this compound and its salts is essential for laboratory safety.

| Hazard Category | Precautionary Measures | Source(s) |

| Eye Irritation | Causes serious eye irritation. Wear chemical safety goggles or a face shield. An emergency eyewash station must be readily accessible. | |

| Skin Contact | May cause skin irritation. Wear chemically resistant gloves (e.g., butyl rubber). | |

| Inhalation | May cause respiratory irritation. All handling should be performed in a certified chemical fume hood. | |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. |

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Stability: The hydrobromide salt is generally more stable and less prone to degradation than the free base. The parent compound can darken upon exposure to light or long-term storage.

Spill Response Protocol

Caption: Workflow for responding to a this compound spill.

Conclusion

This compound is a foundational building block for medicinal chemists and drug development professionals. Its predictable reactivity, centered on the electrophilic bromoethyl side chain, provides a reliable method for incorporating the pyridylethyl moiety into complex molecular architectures. By understanding its synthesis, handling requirements, and chemical behavior, researchers can effectively leverage this reagent to advance the synthesis of novel therapeutic agents, particularly in areas where the pyridine scaffold is a known pharmacophore. The use of its more stable hydrobromide salt is recommended for ease of storage and handling.

References

- Wiley-VCH. (2007). Supporting Information for publications.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2017). CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]

-

SpectraBase. 4-(2-Bromo-phenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid 2-methoxy-ethyl ester - Spectrum. [Link]

-

Chorell, E., et al. (2016). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed Central. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information for a general catalyst for Suzuki–Miyaura and Sonogashira reactions. [Link]

-

SpectraBase. 4-bromopyridine, hydrobromide - Spectra. [Link]

-

National Institute of Standards and Technology. Pyridine. NIST WebBook. [Link]

-

The Royal Society of Chemistry. Supporting Information for various pyridine compounds. [Link]

-

PubChem. 2-(1-Bromoethyl)pyridine. National Center for Biotechnology Information. [Link]

4-(2-Bromoethyl)pyridine IUPAC name and synonyms

An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine: Nomenclature, Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Structurally, it features a pyridine ring, a common scaffold in numerous pharmaceuticals, functionalized with a 2-bromoethyl group at the 4-position. This bromoethyl moiety serves as a reactive "handle," making the molecule a versatile building block for the synthesis of more complex molecular architectures. The pyridine ring itself imparts specific physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, which are often crucial for biological activity. This guide provides a comprehensive overview of its nomenclature, properties, a validated synthesis protocol, and its applications in modern drug development.

Nomenclature and Identification

Correctly identifying a chemical compound is fundamental for scientific communication and procurement. The nomenclature for this compound is standardized, though several synonyms are in common use.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

Synonyms and Common Identifiers

In literature and commercial catalogs, the compound may be referred to by several other names. Recognizing these is key to a comprehensive literature search.

-

Pyridine, 4-(2-bromoethyl)-[1]

-

4-(2-bromo-ethyl)-pyridine[1]

-

It is also frequently sold and stored as its hydrobromide salt, This compound hydrobromide [3][4][5][], which offers enhanced stability.

Key Identifiers

Quantitative data for unambiguous identification are summarized below.

| Identifier | Value | Source |

| CAS Number | 39232-05-8 | [1][2] |

| PubChem CID | 17779262 | [1] |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| InChIKey | HEYPEPZGVKJBFH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| Canonical SMILES | C1=CN=CC=C1CCBr | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Storage | Sealed in dry, room temperature | [7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via nucleophilic substitution of the corresponding alcohol, 4-(2-hydroxyethyl)pyridine. This method is favored due to the high reactivity of the hydroxyl group towards strong hydrohalic acids and the commercial availability of the starting material.

Synthetic Strategy

The conversion of a primary alcohol to an alkyl bromide is a classic and efficient transformation. The protocol involves treating 4-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid (HBr). Mechanistically, the acidic proton from HBr protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion (Br⁻), a competent nucleophile, then attacks the electrophilic carbon atom in an Sₙ2 reaction, displacing water and forming the C-Br bond. Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion. This exact strategy has been documented to proceed in quantitative yield for the analogous synthesis of 2-(bromoethyl)pyridine.[8]

Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-(2-Hydroxyethyl)pyridine

-

Concentrated Hydrobromic Acid (48% aq.)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-hydroxyethyl)pyridine (1 equivalent).

-

Reagent Addition: Carefully add concentrated hydrobromic acid (48%, ~10 equivalents) to the flask.

-

Reflux: Heat the mixture to reflux using a heating mantle and allow it to stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture over ice and neutralize by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH > 7).

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3x volumes).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Sources

- 1. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-BROMOETHYL)-PYRIDINE | 39232-05-8 [chemicalbook.com]

- 3. This compound hydrobromide | 120277-01-2 | VEA27701 [biosynth.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. 120277-01-2|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 7. 39232-05-8|this compound|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(2-Bromoethyl)pyridine

Introduction: The Analytical Imperative

4-(2-Bromoethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic pyridine ring and an electrophilic bromoethyl side chain, makes it a versatile precursor for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation is paramount before its inclusion in any synthetic pathway. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. Our focus extends beyond mere data presentation to the underlying principles and experimental rationale, ensuring a robust and reproducible analytical workflow.

The molecular structure of this compound forms the basis for our spectroscopic investigation. The distinct electronic environments of the pyridine ring and the ethyl bridge provide a unique set of spectroscopic signatures that we will explore in detail.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Rationale: The choice of solvent and internal standard is critical for accurate chemical shift referencing and preventing signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium resonance that can be used for field-frequency locking. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and its high-field resonance, which rarely interferes with signals from the analyte.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (~1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.55 | Doublet (d) | 2H | ~6.0 | H-2, H-6 (α-protons) |

| ~7.25 | Doublet (d) | 2H | ~6.0 | H-3, H-5 (β-protons) |

| ~3.65 | Triplet (t) | 2H | ~7.0 | -CH₂-Br |

| ~3.15 | Triplet (t) | 2H | ~7.0 | Py-CH₂- |

Interpretation:

-

Aromatic Region (δ 7.0-9.0 ppm): The pyridine ring exhibits a characteristic downfield shift due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The protons alpha to the nitrogen (H-2, H-6) are the most deshielded and appear at the lowest field (~8.55 ppm). The beta protons (H-3, H-5) appear further upfield (~7.25 ppm). The symmetrical nature of the 4-substituted ring means H-2 is equivalent to H-6, and H-3 is equivalent to H-5, resulting in two signals, each integrating to 2H. Both signals appear as doublets due to coupling with their respective ortho neighbors.

-

Aliphatic Region (δ 3.0-4.0 ppm): The ethyl bridge gives rise to two distinct signals. The methylene group attached to the bromine atom (-CH₂-Br) is significantly deshielded by the electronegative halogen, appearing as a triplet around 3.65 ppm. The methylene group attached to the pyridine ring (Py-CH₂-) appears as a triplet around 3.15 ppm. The triplet multiplicity for both signals arises from coupling to the adjacent methylene group (n+1 rule, where n=2 protons on the neighbor).

Caption: Key ¹H NMR coupling relationships in this compound.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2, C-6 |

| ~149.5 | C-4 |

| ~124.5 | C-3, C-5 |

| ~38.0 | Py-CH₂- |

| ~32.0 | -CH₂-Br |

Interpretation:

-

Aromatic Carbons: As with the protons, the carbons of the pyridine ring are deshielded. The carbons adjacent to the nitrogen (C-2, C-6) appear furthest downfield. The substituted carbon (C-4) also has a distinct downfield shift. The C-3 and C-5 carbons are the most shielded of the aromatic set.

-

Aliphatic Carbons: The two sp³ hybridized carbons of the ethyl chain appear in the upfield region of the spectrum. The carbon directly bonded to the electronegative bromine (-CH₂-Br) is found at a higher chemical shift (~32.0 ppm) compared to the carbon attached to the pyridine ring (Py-CH₂-), which is slightly more deshielded due to the ring's influence (~38.0 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups.

Experimental Protocol: Thin Film or KBr Pellet Method

Rationale: The goal is to obtain a high-quality spectrum of the pure compound. For liquids, the neat thin film method is simplest. For solids, dispersing the sample in a KBr matrix prevents scattering issues and produces sharp, well-defined peaks.

Step-by-Step Methodology (Thin Film):

-

Sample Application: Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty spectrometer should be acquired and automatically subtracted from the sample spectrum.

IR Spectral Data & Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H |

| ~1600, ~1560, ~1480 | C=C and C=N Stretch | Pyridine Ring Skeletal Vibrations |

| ~1420 | CH₂ Scissoring | Aliphatic CH₂ |

| ~810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic Ring |

| 650-550 | C-Br Stretch | Alkyl Bromide |

Interpretation:

-

C-H Stretching: The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The presence of the bromoethyl group is definitively confirmed by a strong absorption in the far-IR region (typically 650-550 cm⁻¹). This peak is a key diagnostic feature for this molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and common method for the analysis of volatile, thermally stable organic compounds. EI is a "hard" ionization technique that causes fragmentation, providing valuable structural information.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Separation: The compound travels through a GC column (e.g., a DB-5ms), which separates it from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

Mass Spectral Data & Interpretation

| m/z Value | Assignment | Significance |

| 185 / 187 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight. The ~1:1 ratio of the two peaks is the characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br).[1] |

| 106 | [M - Br]⁺ | Loss of a bromine radical. |

| 92 | [C₅H₄N-CH₂]⁺ | Tropylium-like ion, a common fragment for benzylic/pyridylic systems. |

Interpretation: The most critical feature in the mass spectrum is the molecular ion peak . Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., 185 and 187).[1] This "M, M+2" pattern is an unmistakable indicator of the presence of a single bromine atom in the molecule. The base peak is often observed at m/z 106, corresponding to the stable cation formed after the loss of the bromine radical.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that proper handling is as important as accurate analysis. This compound and its related hydrobromide salts are hazardous materials.

-

Hazards: This class of compounds is often corrosive and can cause severe skin burns and eye damage.[2] They may also cause respiratory irritation.[2]

-

Handling: Always handle this chemical inside a certified chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

The structural elucidation of this compound is a straightforward process when the core analytical techniques of NMR, IR, and MS are applied systematically. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy verifies the presence of the key functional groups—the pyridine ring and the alkyl bromide. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of bromine through its characteristic isotopic pattern. By following the detailed protocols and interpretation guides outlined here, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

- Wiley-VCH. (2007). Supporting Information.

- Fisher Scientific. (2025). 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet.

- Sigma-Aldrich. (2023). 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Sigma-Aldrich. (2024). This compound Safety Data Sheet.

- Angene Chemical. (2024). 3-(Bromomethyl)pyridine hydrobromide Safety Data Sheet.

Sources

An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-bromoethyl)pyridine scaffold is a cornerstone in synthetic chemistry, serving as a versatile building block for a vast array of more complex molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the bromoethyl group, a reactive handle that can be readily transformed through various reaction pathways.[2] However, the reactivity of this group is not straightforward; it is a nuanced interplay of competing mechanisms, primarily bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Understanding and controlling the factors that dictate the outcome of these reactions is paramount for any researcher leveraging this synthon. This guide provides a deep dive into the core principles governing the reactivity of 2-(2-bromoethyl)pyridine, offering field-proven insights into reaction control, detailed experimental protocols, and the causal logic behind methodological choices.

Introduction: The Dichotomy of Reactivity

At its core, the synthetic potential of 2-(2-bromoethyl)pyridine and its isomers lies in the carbon-bromine bond of the ethyl side chain. Bromine is an excellent leaving group, rendering the adjacent carbon atom (Cα) electrophilic and susceptible to attack by nucleophiles. Simultaneously, the hydrogen atoms on the carbon further from the ring (Cβ) are rendered acidic, creating an opportunity for base-induced elimination.

This duality gives rise to two primary, competing reaction pathways:

-

Nucleophilic Substitution (SN2): A nucleophile directly attacks the electrophilic carbon, displacing the bromide ion to form a new carbon-nucleophile bond.

-

Elimination (E2): A base abstracts a proton from the β-carbon, leading to the concerted formation of a double bond and the expulsion of the bromide ion, yielding 2-vinylpyridine.

The challenge and opportunity for the synthetic chemist lie in selectively directing the reaction toward the desired outcome. This guide will dissect the key variables that allow for precise control over these pathways.

The Competing Mechanisms: SN2 vs. E2

A foundational understanding of the SN2 and E2 mechanisms is critical to predicting and controlling the reactivity of 2-(2-bromoethyl)pyridine. Both are bimolecular, meaning their reaction rates depend on the concentration of both the substrate and the nucleophile/base.[3][4]

The SN2 Pathway: A Concerted Attack

The SN2 reaction is a single-step, concerted process.[5][6] The nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (a "backside attack").[6][7] This approach is necessary to allow for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's Lowest Unoccupied Molecular Orbital (LUMO), which is the C-Br antibonding orbital.[8]

As the new C-Nucleophile bond forms, the C-Br bond simultaneously breaks.[7] This process proceeds through a high-energy trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate.[7]

The E2 Pathway: A Concerted Elimination

Like the SN2 reaction, the E2 mechanism is also a concerted, one-step process.[9][10] However, instead of attacking the carbon atom, the base abstracts a proton from the β-carbon.[11] For this to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (oriented 180° apart).[9][10] This specific geometric arrangement allows for the smooth, simultaneous formation of the π-bond as the C-H and C-Br bonds break.[9]

The following diagram illustrates the decision point for 2-(2-bromoethyl)pyridine when faced with a reagent that can act as both a nucleophile and a base.

Caption: Competing SN2 and E2 reaction pathways for 2-(2-bromoethyl)pyridine.

Factors Influencing Reaction Outcome

The delicate balance between substitution and elimination can be tipped decisively by carefully selecting the reaction conditions. The key levers at the chemist's disposal are the nature of the attacking species, the solvent, and the temperature.

Nucleophilicity vs. Basicity

While related, nucleophilicity (the ability to attack an electrophilic carbon) and basicity (the ability to abstract a proton) are distinct properties. The character of the anionic or neutral species used is the single most important factor in determining the reaction's course.

-

Strongly Basic, Sterically Hindered Reagents: Bulky bases, such as potassium tert-butoxide (t-BuOK), favor elimination. Their steric bulk makes it difficult to approach the electrophilic carbon for an SN2 attack, but the peripheral β-hydrogens remain accessible.[10]

-

Strongly Nucleophilic, Weakly Basic Reagents: Reagents like iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻) are excellent nucleophiles but poor bases. They will almost exclusively lead to substitution products.

-

Strongly Basic, Unhindered Reagents: Reagents like hydroxide (OH⁻) or ethoxide (EtO⁻) are strong both as nucleophiles and as bases, often leading to a mixture of products. In these cases, other factors become critical for control.[12]

Solvent Effects

The choice of solvent plays a profound role by stabilizing or destabilizing reactants and transition states.[13]

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can form strong hydrogen bonds. They solvate and stabilize both the nucleophile and the leaving group. This strong solvation of the nucleophile "cages" it, reducing its reactivity and slowing down the SN2 reaction.[14] Conversely, these solvents can facilitate elimination.[12]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents lack acidic protons. They can solvate cations but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, thus strongly favoring the SN2 pathway.[15]

Temperature

Temperature is a key thermodynamic lever. Elimination reactions generally have a higher activation energy than substitution reactions and involve the breaking of more bonds, leading to a greater increase in entropy. Consequently, higher temperatures favor elimination .[12] To favor substitution, reactions are typically run at lower temperatures or at room temperature.

| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Causality |

| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Steric hindrance prevents backside attack but allows proton abstraction.[10] |

| Solvent | Polar Aprotic (e.g., Acetone, DMSO) | Polar Protic (e.g., Ethanol) | Aprotic solvents enhance nucleophilicity; protic solvents favor elimination.[12][15] |

| Temperature | Lower Temperature (e.g., 0°C to RT) | Higher Temperature (e.g., Reflux) | Elimination has a higher activation energy and is entropically favored.[12] |

| Concentration | Lower concentration of base/nucleophile | Higher concentration of strong base | Higher base concentration increases the rate of the bimolecular E2 reaction.[12] |

Unique Reactivity: Intramolecular Quaternization

A fascinating aspect of haloalkylpyridines is the potential for the pyridine nitrogen itself to act as an intramolecular nucleophile. In the case of 2-(2-bromoethyl)pyridine, this can lead to a cyclization reaction, forming a five-membered ring and a quaternary pyridinium salt, a type of indolizidine or quinolizidine precursor.[16] This pathway is often observed as a side reaction, particularly in the absence of a strong external nucleophile or upon prolonged heating.

Caption: Intramolecular cyclization (quaternization) of 2-(2-bromoethyl)pyridine.

Experimental Protocols

The following protocols provide practical, field-tested methodologies for directing the reactivity of 2-(2-bromoethyl)pyridine towards either elimination or substitution.

Protocol 1: Synthesis of 2-Vinylpyridine via E2 Elimination

This protocol maximizes the E2 pathway by using a strong, concentrated base in a suitable solvent at elevated temperatures. This method is analogous to the industrial dehydration of 2-hydroxyethylpyridine, which is often the precursor to 2-(2-bromoethyl)pyridine.[17][18]

Objective: To achieve a high yield of 2-vinylpyridine through dehydrobromination.

Materials:

-

2-(2-Bromoethyl)pyridine hydrobromide

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-bromoethyl)pyridine hydrobromide in a minimal amount of water, then add a concentrated solution of KOH or NaOH in ethanol.[12] The use of a concentrated base in ethanol strongly favors elimination.[12]

-

Heating: Heat the mixture to reflux using a heating mantle. The higher temperature provides the necessary activation energy for the E2 pathway.[12] Monitor the reaction progress by TLC or GC-MS (typically 1-3 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol can be removed under reduced pressure.

-

Extraction: Add water to the residue and extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

-

Washing: Wash the organic layer with brine to remove residual water and base.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude 2-vinylpyridine can be purified by vacuum distillation.[17] Note: 2-vinylpyridine is prone to polymerization and should be stored cold with an inhibitor like 4-tert-butylcatechol.[17]

Protocol 2: Synthesis of a Substituted Pyridine via SN2 Reaction

This protocol is designed to maximize the SN2 pathway by using a good nucleophile in a polar aprotic solvent at a controlled temperature.

Objective: To synthesize 2-(2-azidoethyl)pyridine, a useful intermediate for click chemistry or reduction to the corresponding amine.

Materials:

-

2-(2-Bromoethyl)pyridine hydrobromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone

-

Round-bottom flask

-

Stir plate

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄)

Step-by-Step Methodology:

-

Neutralization: If starting from the hydrobromide salt, first neutralize it to the free base. Dissolve the salt in water, add a base like NaHCO₃ until the solution is basic, and extract the free 2-(2-bromoethyl)pyridine into an organic solvent. Dry and concentrate to obtain the free base oil.

-

Reaction Setup: Dissolve the 2-(2-bromoethyl)pyridine free base in anhydrous DMF or acetone in a round-bottom flask. The use of a polar aprotic solvent is critical to enhance the nucleophilicity of the azide anion.[15]

-

Nucleophile Addition: Add sodium azide (NaN₃) to the solution. Sodium azide is an excellent nucleophile and a very weak base, ensuring the reaction proceeds via substitution.

-

Reaction Conditions: Stir the mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to increase the rate if the reaction is slow, but avoid high temperatures which could encourage elimination or side reactions. Monitor by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction and Washing: Extract the product into the ether layer. Wash the organic layer multiple times with water to remove the DMF and residual salts, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the crude 2-(2-azidoethyl)pyridine.

-

Purification: The product can be purified by column chromatography on silica gel if necessary.

Conclusion

The bromoethyl group on a pyridine ring is a powerful synthetic tool, but its reactivity is a delicate balance between substitution and elimination. As demonstrated, this balance is not left to chance. By strategically manipulating the core variables of reagent choice (nucleophilicity vs. basicity and sterics), solvent polarity, and temperature, researchers can exert precise control over the reaction outcome. A thorough understanding of the underlying SN2 and E2 mechanisms is not merely academic; it is the foundation upon which rational, efficient, and high-yielding synthetic strategies are built. This guide serves as a framework for professionals to make informed, causality-driven decisions in the lab, unlocking the full potential of this versatile pyridine building block.

References

- Smolecule. (2023, August 15). Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7.

- Vulcanchem. 2-(2-Bromoethyl)pyridine hydrobromide - 72996-65-7.

- Chemistry Steps. The E2 Reaction Mechanism.

- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

- Wikipedia.

- Wikipedia. 2-Bromopyridine.

- Fvs. E2 Mechanisms.

- Chemistry Steps. SN2 Reaction Mechanism.

- Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction.

- Wikipedia. SN2 reaction.

- Nucleophilic substitution vs.

- Khan Academy.

- Khan Academy.

- Eureka | Patsnap. Method for synthesizing and preparing 2-vinyl pyridine.

- Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.

- Wikipedia. 2-Vinylpyridine.

- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.

- Google Patents. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine.

- ChemicalBook. (2024, March 25). 2-Vinylpyridine: Properties, Production process and Uses.

- eJournals @ Oklahoma State University Library. Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks.

- Chemistry LibreTexts. (2022, December 28).

- Google Patents.

- The role of solvent in chemical reactions.

- YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1).

- Chemguide. elimination v nucleophilic substitution in halogenoalkanes.

- ChemScene. 72996-65-7 | 2-(2-Bromoethyl)pyridine hydrobromide.

- PubChem - NIH. 2-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 12913859.

- ResearchGate. Role of the Solvent in Chemical Reactions: Second Edition.

- YouTube. (2023, May 15). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions.

- PubMed. (2009, August 6). Intramolecular pyridine activation-dearomatization reaction: highly stereoselective synthesis of polysubstituted indolizidines and quinolizidines.

- PubChem - NIH. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657.

- Cenmed Enterprises. 2-(2-Bromoethyl)pyridine hydrobromide (C007B-053840).

Sources

- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 2. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 3. bingol.edu.tr [bingol.edu.tr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN2 Reaction Mechanism [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. Elimination reaction - Wikipedia [en.wikipedia.org]

- 10. fvs.com.py [fvs.com.py]

- 11. The E2 Reaction Mechanism [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. Intramolecular pyridine activation-dearomatization reaction: highly stereoselective synthesis of polysubstituted indolizidines and quinolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 18. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

Navigating the Stability of 4-(2-Bromoethyl)pyridine: A Technical Guide for Researchers

For professionals in pharmaceutical research and drug development, the integrity of starting materials is paramount. This guide provides an in-depth examination of the stability and optimal storage conditions for 4-(2-Bromoethyl)pyridine and its hydrobromide salt, crucial reagents in the synthesis of novel chemical entities. Adherence to these guidelines is essential to ensure experimental reproducibility and the quality of downstream products.

Core Chemical Properties and Inherent Instabilities

This compound is a bifunctional molecule featuring a pyridine ring, susceptible to nucleophilic attack and oxidation, and an alkyl bromide, a reactive electrophile. This inherent reactivity dictates its stability profile and necessitates careful handling and storage. The hydrobromide salt, while generally more crystalline and less volatile, shares similar reactivity concerns.

The primary degradation pathways are rooted in the lability of the carbon-bromine bond and the reactivity of the pyridine nitrogen. Understanding these potential transformations is critical for anticipating and mitigating stability issues.

Recommended Storage Conditions: A Multi-Faceted Approach

Based on accumulated safety data and chemical principles, a multi-layered approach to the storage of this compound is recommended to preserve its integrity.

Summary of Recommended Storage Parameters

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, such as self-alkylation and hydrolysis. "Cold-chain transportation" is advisable for maintaining product quality during transit[1]. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces oxygen and moisture, thereby preventing oxidation of the pyridine ring and hydrolysis of the alkyl bromide. |

| Light | Amber or Opaque Container | Protects the compound from photolytic degradation, a common pathway for alkyl halides. |

| Container | Tightly-Sealed | Prevents the ingress of moisture and atmospheric oxygen, which can initiate degradation[2][3][4][5][6]. |

Potential Degradation Pathways and Their Mitigation

While specific kinetic studies on this compound are not extensively published, its chemical structure suggests several plausible degradation pathways. Proactive measures in storage and handling can effectively minimize these risks.

Self-Alkylation and Polymerization

The nucleophilic pyridine nitrogen of one molecule can react with the electrophilic bromoethyl group of another, leading to oligomerization or polymerization. This process is accelerated by elevated temperatures.

Experimental Workflow: Monitoring for Self-Alkylation

Caption: Workflow for detecting oligomers via LC-MS.

Hydrolysis

In the presence of moisture, the bromoethyl group can undergo hydrolysis to form 4-(2-hydroxyethyl)pyridine. This transformation alters the reactivity and functionality of the molecule.

Logical Relationship: Hydrolysis Prevention

Caption: Key measures to prevent hydrolysis.

Oxidation

The pyridine ring is susceptible to oxidation, particularly in the presence of atmospheric oxygen and trace metal catalysts. This can lead to the formation of N-oxides and other degradation products.

Incompatible Materials and Handling Precautions

To ensure both safety and compound stability, it is crucial to avoid contact with incompatible substances.

-

Strong Oxidizing Agents: These can react vigorously with the pyridine ring, leading to uncontrolled oxidation and potential thermal hazards[2][6].

-

Strong Bases: Bases can deprotonate the carbon adjacent to the pyridine ring, potentially initiating elimination or other side reactions[5].

Protocol for Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4][5][7].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat[3][4][7].

-

Dispensing: When dispensing, use clean, dry equipment. If the compound is stored under an inert atmosphere, maintain this environment during transfer.

-

Cleaning: Clean any spills promptly and decontaminate surfaces thoroughly.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations[3][4][5].

Hazardous Decomposition

Under thermal stress, such as in a fire, this compound can decompose to produce hazardous gases, including:

Appropriate fire extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam[3][7].

Conclusion: Best Practices for Long-Term Stability

The chemical integrity of this compound is best maintained through a combination of stringent environmental controls and careful handling. By understanding the inherent reactivity of this molecule and implementing the recommended storage and handling protocols, researchers can ensure the reliability of their starting material, leading to more consistent and successful experimental outcomes.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. [Link]

-

National Center for Biotechnology Information. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

ResearchGate. Degradation of Pyridines in the Environment. [Link]

-

National Center for Biotechnology Information. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. [Link]

Sources

4-(2-Bromoethyl)pyridine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(2-Bromoethyl)pyridine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research, frequently utilized in the synthesis of novel therapeutic agents. Its structure, featuring a reactive bromoethyl group attached to a pyridine ring, allows for a variety of nucleophilic substitution reactions, making it a key intermediate for introducing the pyridylethyl moiety into target molecules[1]. However, its utility is matched by its potential hazards. As a reactive alkylating agent and a pyridine derivative, it necessitates rigorous safety and handling protocols.

This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the intrinsic hazards of this compound and its hydrobromide salt, coupled with field-proven, in-depth protocols for safe handling, emergency response, and waste disposal. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of the toxicological and physical hazards of a chemical is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound itself is limited, data from its hydrobromide salt and structurally related brominated pyridine compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with its corrosive and irritant nature.

GHS Classification and Hazards

Based on available data for the hydrobromide salt, the compound is classified as hazardous.[2] The free base should be handled with the same, if not greater, level of caution.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation[3][4][5]. The reactive bromoethyl group can act as an alkylating agent, potentially reacting with biological nucleophiles in the skin, leading to irritation and chemical burns.

-

Serious Eye Damage/Irritation (Category 1): Causes serious eye damage[3][4][6]. Direct contact can lead to severe burns to the cornea and conjunctiva, potentially resulting in irreversible eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2][4]. Inhalation of dust (from the salt) or vapors can irritate the mucous membranes of the respiratory tract.

Physical and Chemical Properties

Understanding the physical properties is crucial for anticipating its behavior during handling and in the event of a spill.

| Property | Value | Source |

| Chemical Formula | C₇H₈BrN (Free Base) / C₇H₉Br₂N (HBr Salt) | [7][8] |

| Molecular Weight | 186.05 g/mol (Free Base) / 266.96 g/mol (HBr Salt) | [7][8] |

| Appearance | Light yellow liquid (Free Base) / White to light yellow powder or crystalline solid (HBr Salt) | [1][6] |

| Incompatibilities | Strong oxidizing agents, strong bases, acids[5][9]. | |

| Hazardous Decomposition | Upon combustion, may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr)[4][10]. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, both in solid (HBr salt) and liquid form, must be conducted within a properly functioning and certified chemical fume hood[3][6][11]. This is the most critical control measure. The rationale is twofold: it prevents the inhalation of potentially irritating vapors or dusts and provides a contained space to manage spills. The air velocity at the fume hood face should be verified to meet institutional and regulatory standards.

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.

-

Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory at all times[6][12]. Given the classification of "Causes serious eye damage," a face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or when there is a heightened risk of splashing[12][13]. Standard safety glasses are insufficient.

-

Hand Protection: Double-gloving is recommended. An inner glove of a flexible laminate should be worn under a heavy-duty, chemically resistant outer glove[13]. While nitrile gloves are common in labs, some pyridine-based compounds can degrade them[9]. Therefore, butyl rubber or Viton™ gloves are preferred. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact[12].

-

Body Protection: A flame-resistant lab coat that extends below the knee is required[6][13]. Ensure the lab coat is fully buttoned to provide maximum coverage. When handling significant quantities, a chemically resistant apron over the lab coat adds another layer of protection. Do not wear shorts or open-toed shoes in the laboratory[13].

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a chemical cartridge suitable for organic vapors and acid gases (like HBr) would be necessary[12][14]. All respirator use requires prior medical clearance, fit-testing, and training under an institutional respiratory protection program[9].

Safe Handling, Storage, and Disposal

Adherence to strict protocols during routine handling, long-term storage, and final disposal is critical for ensuring safety and maintaining chemical integrity.

Handling

-

Work Area: Designate a specific area within the fume hood for handling this compound.

-

Dispensing: When transferring the solid hydrobromide salt, use spark-proof tools and avoid creating dust. For the liquid free base, use a calibrated pipette or syringe.

-

Incompatible Materials: Keep the compound segregated from strong oxidizing agents and strong bases, with which it can react exothermically[5][9].

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves[5][15]. Contaminated clothing must be removed immediately and decontaminated before reuse[4][11].

Storage

-

Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area[3][9][16].

-

Location: The storage location should be a secured, corrosives-compatible cabinet.

-

Segregation: Ensure the container is stored away from incompatible materials as noted above[9][17].

-

Environment: Protect from direct sunlight and heat sources[9].

Waste Disposal

-

Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container[9].

-

Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal: Disposal must be carried out through a licensed chemical destruction facility in strict accordance with all local, state, and federal regulations[14][17]. Never discharge this chemical into drains or the environment[4].

Emergency Procedures and Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.

Exposure Response

Immediate and decisive action is critical. The goal is to remove the chemical from the affected area as quickly as possible.

-